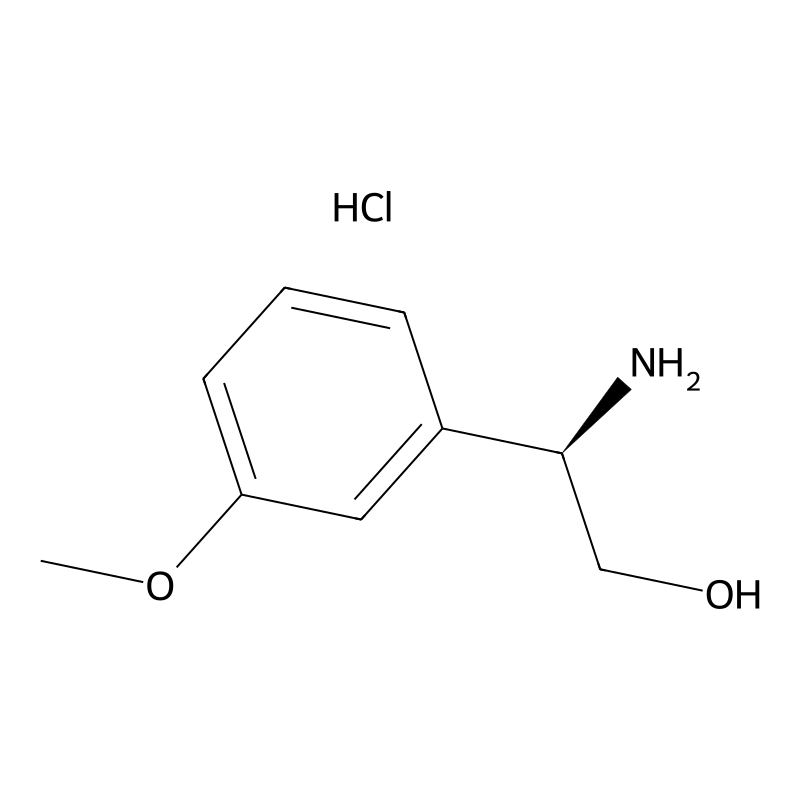

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral compound characterized by a secondary amine, a hydroxyl group, and a methoxy-substituted phenyl group. Its molecular formula is with a molar mass of 203.67 g/mol. This compound is often utilized in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features that allow for significant biological interactions and applications in drug development.

- Oxidation: The amino group can be oxidized to form imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to yield secondary amines or alcohols, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy group can undergo substitution reactions with various electrophiles, allowing for the introduction of different functional groups.

The outcomes of these reactions depend on the specific reagents and conditions applied, leading to the formation of diverse derivatives that hold potential for further applications in synthesis and medicinal chemistry.

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride exhibits notable biological activity, particularly as an intermediate in synthesizing compounds that modulate neurotransmitter systems. Its structure suggests potential interactions with various receptors involved in conditions such as anxiety and depression. The presence of the methoxy group enhances lipophilicity, which may improve the pharmacokinetic properties of derivatives synthesized from this compound. Research indicates that it could serve as a valuable lead molecule for drug discovery, especially targeting central nervous system disorders.

The synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride typically involves chiral catalysts to ensure the desired stereochemistry. Common synthetic routes include:

- Chiral Reduction: Utilizing chiral reducing agents on suitable precursors (e.g., ketones) to yield the target compound while maintaining enantiomeric purity.

- Biocatalytic Methods: Employing biocatalysts such as enzymes or whole cells for stereoselective reductions, which are environmentally friendly and efficient.

In industrial settings, large-scale production often involves catalytic hydrogenation processes optimized for high yield and purity.

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride finds applications across various domains:

- Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals targeting neurological disorders.

- Organic Synthesis: Used as a chiral building block for developing complex organic molecules.

- Research: Employed in studies related to enzyme mechanisms and protein-ligand interactions.

Its versatility makes it a valuable compound in both academic research and industrial applications.

Interaction studies indicate that (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride may interact with neurotransmitter receptors due to its structural properties. Preliminary research suggests potential binding affinities with specific receptors involved in mood regulation and anxiety disorders. Further studies are required to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity | Key Features |

|---|---|---|

| (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride | 0.94 | Enantiomer; different stereochemistry |

| 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride | 0.92 | Structural isomer; methoxy group in a different position |

| 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | 0.88 | Indene structure; distinct pharmacological profile |

| (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 0.88 | Hydroxyethyl group; different receptor interactions |

The uniqueness of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride lies in its specific stereochemistry and structural features that impart distinct biological properties, making it particularly valuable in applications requiring high enantioselectivity and specificity.

The solubility profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride demonstrates characteristic behavior typical of amino alcohol hydrochloride salts, with marked differences between polar and non-polar solvent systems [1] [2] [3]. The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form, a property that is fundamental to pharmaceutical applications and analytical procedures [4] .

In aqueous systems, the compound exhibits high solubility due to the ionic nature of the hydrochloride salt. The protonated amino group forms strong electrostatic interactions with water molecules, while the hydroxyl group contributes additional hydrogen bonding capacity [1] [2]. This enhanced water solubility represents a substantial improvement over the free base form, which would have limited aqueous solubility due to its predominantly hydrophobic aromatic structure.

Polar protic solvents including methanol and ethanol demonstrate good compatibility with the compound [6] [7]. The solubility in these systems benefits from both hydrogen bonding interactions and the moderate polarity of these solvents. Ethanol-water mixtures have been specifically noted in the literature for similar amino alcohol compounds, suggesting utility in extraction and purification procedures [8] [7].

Aprotic polar solvents such as dimethyl sulfoxide and dimethylformamide are expected to provide moderate to good solubility [2] [8]. These solvents can effectively solvate the ionic hydrochloride salt through dipole-ion interactions, though the absence of protic character limits hydrogen bonding contributions.

In contrast, non-polar solvents including hexane, toluene, and similar hydrocarbons exhibit poor solubility characteristics [9] [10]. The highly polar nature of the amino alcohol hydrochloride salt creates unfavorable thermodynamic conditions for dissolution in non-polar media. This selectivity can be advantageous for purification procedures and phase separation techniques.

Chlorinated solvents and ethyl acetate demonstrate limited solubility, reflecting the intermediate polarity of these systems [10] [11]. The solubility in these solvents may be sufficient for analytical applications but would likely require elevated temperatures or co-solvent systems for preparative applications.

Thermal Behavior: Melting Point and Decomposition Analysis

The thermal characteristics of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride follow patterns consistent with amino alcohol hydrochloride salts, though specific melting point data for this exact compound remains limited in the literature [12] [13] [14]. Comparative analysis with structurally related compounds provides insight into expected thermal behavior.

Melting point determination for the compound has not been specifically reported in the available literature. However, ethanolamine hydrochloride, the simplest analog in this class, exhibits a melting point range of 82-84°C [15] [16] [17] [18]. Related amino alcohol hydrochlorides typically demonstrate melting points in the range of 80-120°C, suggesting that (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride would likely fall within or slightly above this range due to the additional aromatic substitution [19] [15] [16].

Thermal decomposition behavior in amino alcohol hydrochlorides typically initiates at temperatures above 150°C [19] [21]. The decomposition process generally involves multiple pathways including dehydration, deamination, and decarboxylation reactions [19] [22]. For ethanolamine systems, thermal decomposition begins around 75-90°C under certain conditions, particularly in the presence of metal ions that can catalyze decomposition reactions [19].

The decomposition mechanism for amino alcohol hydrochlorides typically involves initial loss of hydrogen chloride, followed by intramolecular cyclization reactions [21] [23]. In the case of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, the presence of the methoxy-substituted aromatic ring may provide additional thermal stability compared to simpler aliphatic analogs, potentially elevating both the melting point and decomposition temperature.

Thermogravimetric analysis of related compounds indicates that thermal decomposition occurs through multiple distinct stages [19] [21]. The initial stage typically involves loss of crystalline water and hydrogen chloride, followed by degradation of the organic framework at higher temperatures. The aromatic methoxy substituent may influence the thermal stability profile by providing additional resonance stabilization.

pH-Dependent Stability in Aqueous Systems

The stability of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in aqueous solution exhibits strong pH dependence, characteristic of amino alcohol compounds containing both basic amino and neutral hydroxyl functionalities [25]. Understanding this pH-stability relationship is crucial for formulation development and storage optimization.

At acidic pH conditions (pH < 4), the compound demonstrates high stability due to complete protonation of the amino group [4] [25]. The resulting ammonium salt form exhibits enhanced water solubility and reduced susceptibility to oxidative degradation. The protonated state prevents nucleophilic reactions that could lead to degradation, while the ionic character maintains favorable solution properties.

In neutral pH environments (pH 6-8), the compound exists in equilibrium between protonated and free base forms [25]. The apparent pKa of the amino group in similar compounds typically ranges from 9.0-9.5, indicating that at physiological pH, a significant fraction remains protonated [16] [17]. This partial protonation provides moderate stability while maintaining reasonable solubility characteristics.

Under alkaline conditions (pH > 9), the compound transitions predominantly to the free base form, resulting in decreased water solubility and increased susceptibility to degradation reactions [25]. The deprotonated amino group becomes more nucleophilic and reactive toward atmospheric oxygen and other electrophilic species that may be present in solution.

Hydrolytic stability appears to be generally favorable across the pH range studied for related compounds . However, extreme pH conditions (pH < 2 or pH > 12) may promote hydrolytic cleavage of labile bonds, particularly those adjacent to the amino alcohol functionality.

Oxidative stability demonstrates inverse correlation with pH, with acidic conditions providing optimal protection against oxidative degradation [26] . The electron-rich aromatic ring with methoxy substitution may be particularly susceptible to oxidation under alkaline conditions, potentially forming quinone-like degradation products.

Sequence

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant